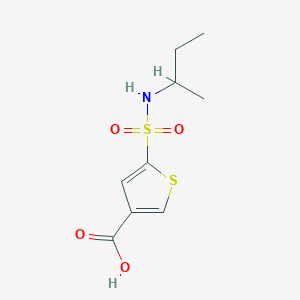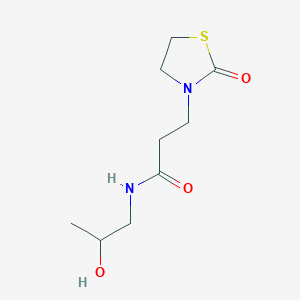
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide typically involves the reaction of a thiazolidinone derivative with a hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The oxothiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiazolidine derivative.
Substitution: Formation of various substituted amides or thiazolidinones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone derivatives: Compounds with similar structures but different substituents on the thiazolidinone ring.
Hydroxypropyl amides: Compounds with similar hydroxypropyl and amide groups but different core structures.
Uniqueness
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H16N2O3S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)-3-(2-oxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C9H16N2O3S/c1-7(12)6-10-8(13)2-3-11-4-5-15-9(11)14/h7,12H,2-6H2,1H3,(H,10,13) |
Clé InChI |
WADGAPKSHYOSLA-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)CCN1CCSC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


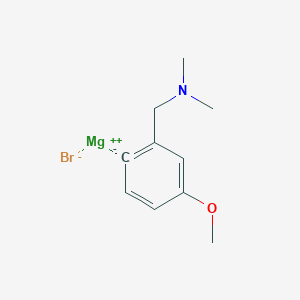

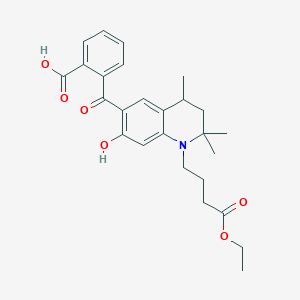
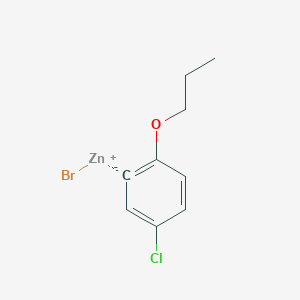

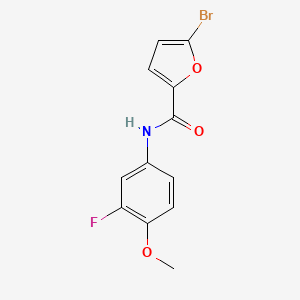

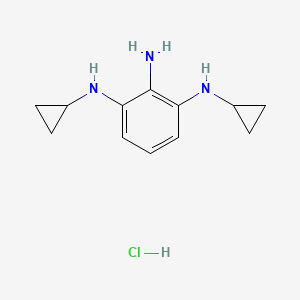



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)

